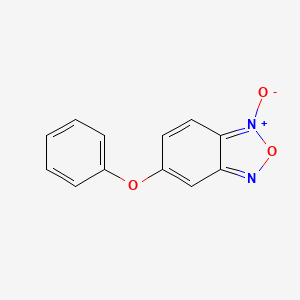

5-phenoxybenzo-2,1,3-oxadiazole N-oxide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H8N2O3 |

|---|---|

Molecular Weight |

228.20 g/mol |

IUPAC Name |

1-oxido-5-phenoxy-2,1,3-benzoxadiazol-1-ium |

InChI |

InChI=1S/C12H8N2O3/c15-14-12-7-6-10(8-11(12)13-17-14)16-9-4-2-1-3-5-9/h1-8H |

InChI Key |

MBXCDVOODZNHNA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC3=NO[N+](=C3C=C2)[O-] |

Origin of Product |

United States |

Structure Activity Relationship Sar and Structural Determinants of Biological Function for 5 Phenoxybenzo 2,1,3 Oxadiazole N Oxide Derivatives

Influence of Substituent Effects on Biological Activity of 1,2,5-Oxadiazole N-oxide Derivatives

The nature and position of substituents on the 1,2,5-oxadiazole N-oxide ring are critical determinants of biological activity. The electronic properties of these substituents can significantly modulate the reactivity and interaction of the molecule with biological targets. nih.govconicet.gov.ar

Research into the anti-cancer potential of these derivatives has shown that their cytotoxic effects can be directly correlated with the electronic characteristics of the substituents on the 1,2,5-oxadiazole ring. nih.gov For instance, the introduction of an electron-withdrawing cyano group can enhance cytotoxic activity. The compound 3-Cyano-N(2)-oxide-4-phenyl-1,2,5-oxadiazole demonstrated notable cytotoxic activity in oxia, underscoring the impact of substituent choice. nih.govconicet.gov.ar

In the context of antiplasmodial agents, SAR studies have revealed that the substitution pattern strongly influences efficacy and selectivity. mdpi.com Modifications at both the 3- and 4-positions of the 1,2,5-oxadiazole ring have been explored. Specifically, 3-acylamino analogs, particularly those derived from 3-substituted or 3,4-disubstituted benzamides, have been identified as having potent activity against Plasmodium falciparum. mdpi.com Furthermore, studies on other 1,3,4-oxadiazole (B1194373) derivatives have indicated that the presence of electron-withdrawing groups on an aromatic ring attached to the heterocyclic core can substantially increase anti-proliferative effects. mdpi.com A general order of potency for such groups has been suggested as F > Cl > Br > NO2 > CH3. mdpi.com

| Core Structure | Substituent(s) | Biological Activity | Key Finding | Reference |

|---|---|---|---|---|

| 4-phenyl-1,2,5-oxadiazole N-oxide | 3-Cyano | Cytotoxicity | Demonstrated the best cytotoxic activity in oxia among the tested derivatives. | nih.gov |

| 3-amino-1,2,5-oxadiazole | Various 3-acylamino groups | Antiplasmodial | 3-substituted and 3,4-disubstituted benzamides were the most active compounds. | mdpi.com |

| 1,3,4-Oxadiazole derivatives | Electron-withdrawing groups (e.g., F, Cl, Br, NO2) on an attached aromatic ring | Anti-proliferative | Electron-withdrawing groups can significantly boost anti-proliferative effects. | mdpi.com |

Role of the N-oxide Moiety in Modulating Biological Activity

The N-oxide moiety is a defining feature of the furoxan ring and is fundamental to the primary mechanism of action for many of its biological effects. conicet.gov.arnih.gov Furoxans are recognized as thiol-bioactivated nitric oxide (NO) mimetics. nih.gov The N-oxide group is essential for this function, as its reduction leads to the release of NO, a critical signaling molecule involved in various physiological processes, including vasodilation. nih.govsemanticscholar.org

The importance of the N-oxide is often demonstrated by comparing the activity of furoxan derivatives with their deoxygenated analogues, known as furazans (1,2,5-oxadiazoles). conicet.gov.ar In many cases, the removal of the N-oxide oxygen leads to a significant decrease or complete loss of biological activity. conicet.gov.ar This supports the hypothesis that the bio-reductive activation of the N-oxide is a crucial step. For example, studies on antitrypanosomal agents showed that the highest activities were associated with the facile monoelectronation of the N-oxide moiety. nih.gov Deoxygenated analogues consistently show decreased activity, confirming that the proposed NO-releasing mechanism of action is dependent on this functional group. conicet.gov.ar

While critical for NO-releasing activities, the N-oxide also influences other molecular properties. In the field of materials science, the introduction of an N-oxide into a nih.govmdpi.comacs.orgoxadiazolo[3,4-d]pyridazine system was found to significantly decrease luminescence intensity and quantum yield compared to its furazan (B8792606) counterpart, illustrating the moiety's impact on photophysical characteristics. mdpi.com

| Compound Class | Key Feature | Observed Biological/Chemical Property | Reference |

|---|---|---|---|

| Furoxans (1,2,5-Oxadiazole N-oxides) | Contain N-oxide moiety | Act as thiol-dependent NO donors; exhibit potent antitrypanosomal and cytotoxic activity. | nih.govnih.gov |

| Furazans (1,2,5-Oxadiazoles) | Lacks N-oxide moiety (deoxygenated) | Serve as negative controls for NO release; show decreased or no biological activity in assays dependent on NO release. | conicet.gov.arnih.gov |

Impact of Aromatic Ring Substitutions on Pharmacological Profiles

For derivatives of 5-phenoxybenzo-2,1,3-oxadiazole N-oxide, substitutions on both the phenoxy and benzo aromatic rings are pivotal in tuning their pharmacological profiles. These substitutions can affect the molecule's affinity for biological targets, as well as its pharmacokinetic properties like lipophilicity. nih.govnih.gov

In the development of ligands for the GABAA/benzodiazepine (B76468) receptor, a model for 2-substituted-5-(4-chloro-2-phenoxy)phenyl-1,3,4-oxadiazole derivatives highlighted the importance of the aromatic rings. nih.gov The two aromatic systems (the substituted phenyl and the phenoxy ring) were found to fit well into specific lipophilic pockets (L2 and L3) of the receptor model. This indicates that the spatial arrangement and electronic nature of these rings and their substituents are critical for effective binding. nih.gov

Similarly, in the context of antiplasmodial agents based on the 1,2,5-oxadiazole scaffold, the substitution pattern of a 4-phenyl moiety was shown to strongly influence activity and selectivity. mdpi.com A particularly beneficial substitution pattern was identified as 3,4-dialkoxy on the phenyl ring. Specifically, the N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide derivative displayed high in vitro activity and a very promising selectivity index, affirming the positive impact of such substitutions. mdpi.com The lipophilic-hydrophilic balance, which is heavily influenced by these aromatic substitutions, is also considered to play an important role in the effectiveness of these compounds as drugs. nih.gov

| Core Scaffold | Aromatic Ring Substitution | Target/Activity | Key Finding | Reference |

|---|---|---|---|---|

| 5-(phenoxy)phenyl-1,3,4-oxadiazole | 4-chloro on the phenyl ring and 2-phenoxy | GABAA/Benzodiazepine Receptor Binding | The aromatic rings fit into lipophilic pockets of the receptor, crucial for binding affinity. | nih.gov |

| 4-phenyl-1,2,5-oxadiazole | 3-ethoxy-4-methoxy on the 4-phenyl ring | Antiplasmodial (anti-P. falciparum) | Strongly improved antiplasmodial activity and selectivity, resulting in a promising lead compound. | mdpi.com |

| Benzo[1,2-c]1,2,5-oxadiazole N-oxide | 5(6)-(butylcarbamoyl) and 5(6)-(hexylcarbamoyl) | Antitrypanosomal | Lipophilicity, modulated by the alkyl chain length, plays an important role in drug effectiveness. | nih.gov |

Stereochemical Considerations in 1,2,5-Oxadiazole N-oxide Activity

While the core 1,2,5-oxadiazole N-oxide ring is planar and achiral, stereochemistry becomes a critical factor when chiral centers are introduced via substituents. The spatial arrangement of atoms in a molecule can dictate its ability to interact with chiral biological macromolecules like enzymes and receptors. Consequently, different stereoisomers (enantiomers or diastereomers) of a chiral drug candidate can exhibit widely different biological activities, potencies, and metabolic profiles.

This principle is applicable to derivatives of 1,2,5-oxadiazole N-oxide. For example, the incorporation of a chiral amino acid residue, such as L-valine, into a furoxan-based molecule introduces a stereocenter. nih.gov Crystallographic analysis of such a peptidomimetic furoxan confirmed the specific stereochemistry of the incorporated L-valine residue. nih.gov The defined three-dimensional structure resulting from this specific stereoisomer is crucial for its intended biological interactions, such as those involved in neuroprotection and the restoration of synaptic function. Had the D-valine enantiomer been used, the resulting molecule would be a different chemical entity with a distinct shape, likely leading to altered or diminished biological activity due to a poorer fit with its target protein. Therefore, when designing advanced 1,2,5-oxadiazole N-oxide derivatives with chiral substituents, controlling and defining the stereochemistry is essential for achieving the desired pharmacological effect.

Mechanistic Investigations of Biological Activities Exhibited by 5 Phenoxybenzo 2,1,3 Oxadiazole N Oxide and Analogues

Bioreductive Activation Mechanisms of 1,2,5-Oxadiazole N-oxides

The biological effects of 1,2,5-oxadiazole N-oxides are intrinsically linked to their metabolic activation under specific physiological conditions. This section explores the key mechanisms involved in their bioactivation.

Electronation Processes and Oxygen Dependence

The activation of 1,2,5-oxadiazole N-oxides is a reductive process initiated by the addition of an electron. This electronation is a critical step that ultimately leads to the generation of cytotoxic species. The process is heavily dependent on the oxygen concentration in the cellular microenvironment. In well-oxygenated (normoxic) tissues, molecular oxygen can intercept the initially formed radical anion, leading to a futile cycle of reduction and re-oxidation back to the parent compound, with the concomitant generation of superoxide (B77818) radicals.

Conversely, under hypoxic conditions, which are characteristic of solid tumors, the lower oxygen levels allow for the further reduction of the radical anion. This leads to the fragmentation of the furoxan ring and the formation of reactive species that can induce cellular damage. This oxygen-dependent activation forms the basis for the development of these compounds as hypoxia-selective cytotoxins.

Nitrogen (II) Oxide (NO) Donor Properties

A significant aspect of the biological activity of 1,2,5-oxadiazole N-oxides is their ability to release nitric oxide (NO), a key signaling molecule with a wide range of physiological and pathological roles. The release of NO from furoxans is typically mediated by their reaction with thiols, such as glutathione (B108866) (GSH), which are abundant in biological systems. nih.govresearchgate.net

The proposed mechanism involves a nucleophilic attack by the thiolate anion on the furoxan ring, leading to ring cleavage and the subsequent liberation of NO. semanticscholar.org The rate and extent of NO release can be modulated by the electronic properties of the substituents on the furoxan or benzofuroxan (B160326) ring system. semanticscholar.org This NO-donating capability is central to many of the observed biological effects, including vasodilation and, in some contexts, cytotoxicity.

Molecular Target Identification and Ligand-Target Interactions

The cytotoxic and other biological effects of 5-phenoxybenzo-2,1,3-oxadiazole N-oxide and its analogues are a consequence of their interaction with specific molecular targets within the cell. This section details the known enzyme inhibition mechanisms and their interference with crucial cellular pathways.

Enzyme Inhibition Mechanisms

Derivatives of the benzofuroxan scaffold have been shown to inhibit a variety of enzymes implicated in cancer and other diseases.

Epidermal Growth Factor Receptor (EGFR): Certain benzofuran (B130515) derivatives, which share structural similarities with the phenoxy moiety of the title compound, have been identified as inhibitors of EGFR. nih.gov EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival, and its overexpression is common in many cancers.

Glutathione S-Transferase P1-1 (GSTP1-1): Nitrobenzoxadiazole derivatives have been reported as potent inhibitors of GSTP1-1. nih.gov This enzyme is involved in cellular detoxification and is often overexpressed in cancer cells, contributing to drug resistance.

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. While direct inhibition by a phenoxybenzofuroxan has not been detailed, other heterocyclic compounds containing oxadiazole moieties have been investigated as FAK inhibitors.

Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Short-chain fatty acids produced by commensal skin bacteria have been shown to inhibit HDAC8 and HDAC9. researchgate.net Although structurally distinct, this highlights the potential for small molecules to target these enzymes.

Topoisomerases: These enzymes are essential for managing DNA topology during replication and transcription. Certain benzoxazole (B165842) derivatives have been shown to inhibit both topoisomerase I and II. nih.gov

Carbonic Anhydrase: Benzofuroxan-based hybrids have been designed as inhibitors of carbonic anhydrase IX and XII, which are tumor-associated enzymes involved in pH regulation and tumor progression. nih.gov

Table 1: Enzyme Inhibition by Benzofuroxan Analogues and Related Heterocycles

| Enzyme Target | Inhibitor Class | Observed Effect |

|---|---|---|

| Carbonic Anhydrase IX/XII | Benzofuroxan-based hybrids | Potent inhibition |

| EGFR | Benzofuran derivatives | Inhibition of tyrosine kinase activity |

| GSTP1-1 | Nitrobenzoxadiazole derivatives | Potent inhibition |

Interference with Cellular Pathways

The interaction of these compounds with their molecular targets can trigger a cascade of events that disrupt normal cellular processes, leading to cell cycle arrest and apoptosis.

Apoptosis: Benzofuroxan derivatives have been shown to induce apoptosis in cancer cells. nih.gov This programmed cell death can be initiated through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of caspase cascades.

Cell Cycle Arrest: Treatment of cancer cells with benzofuran derivatives has been observed to cause cell cycle arrest, often at the G2/M phase. nih.govmdpi.com This prevents the cells from progressing through mitosis and ultimately leads to cell death.

Studies on Selective Cytotoxicity Mechanisms

A key area of research for 1,2,5-oxadiazole N-oxides is their potential as selective cytotoxic agents that preferentially target cancer cells over normal tissues.

Hypoxia-Selective Agents

As discussed in section 4.1.1, the bioreductive activation of furoxans and benzofuroxans is significantly enhanced under hypoxic conditions. This property makes them attractive candidates for the development of hypoxia-activated prodrugs (HAPs). nih.gov HAPs are designed to be minimally toxic in well-oxygenated normal tissues but are converted to potent cytotoxic agents in the hypoxic microenvironment of solid tumors. nih.gov While many 1,2,5-oxadiazole N-oxide derivatives have been synthesized and evaluated for their potential as hypoxic cytotoxins, achieving high selectivity remains a challenge. mdpi.com

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-formyl-4-phenyl-1,2,5-oxadiazole N2-oxide |

| 3-chloromethyl-4-phenyl-1,2,5-oxadiazole N2-oxide |

| 3-azidomethyl-4-phenyl-1,2,5-oxadiazole 2-oxide |

| 3-azidomethyl-4-(4-methoxyphenyl)-1,2,5-oxadiazole 2-oxide |

Antimicrobial Action Modes (e.g., Antibacterial, Antifungal, Antiviral, Antiprotozoal)

The antimicrobial properties of this compound, a member of the benzofuroxan class, and its analogues are primarily attributed to their function as nitric oxide (NO) donors. The most widely accepted mechanism involves the intracellular, thiol-dependent release of NO. sciforum.netnih.gov Benzofuroxans are thiophilic electrophiles that react with endogenous thiols, such as glutathione, leading to the bioactivation and subsequent release of nitric oxide. nih.govnih.gov

This released NO is a key component of non-specific defense mechanisms against a wide array of pathogens. nih.gov The antimicrobial action stems from the ability of NO to induce significant nitrosative and oxidative stress within the pathogen. researchgate.net This stress can lead to the damage of critical cellular components, including DNA, lipids, and proteins, ultimately disrupting cellular function and leading to cell death. nih.govresearchgate.net For instance, some benzofuroxan derivatives have been shown to inhibit DNA synthesis and cause both single- and double-strand DNA breaks. nih.gov

The efficacy of these compounds has been demonstrated against a variety of multidrug-resistant bacterial strains and pathogenic fungi. nih.govresearchgate.net Studies on benzofuroxan derivatives have confirmed activity against Gram-positive bacteria like Staphylococcus aureus, Enterococcus faecalis, and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Proteus mirabilis. researchgate.net Furthermore, significant fungicidal activity has been noted, with some derivatives showing efficacy against Candida albicans and various phytopathogenic fungi. nih.govresearchgate.net The antimicrobial spectrum of certain hybrid benzofuroxan derivatives has been reported to be potent; for example, a 4,6-dinitro-5,7-dichlorobenzofuroxan derivative exhibited activity against Trichophyton mentagrophytes that was four times higher than the antifungal drug Nystatin. nih.gov

| Primary Mechanism | Secondary Effects | Targeted Pathogens | Reference |

|---|---|---|---|

| Thiol-dependent intracellular Nitric Oxide (NO) release | Induction of oxidative and nitrosative stress | Escherichia coli, Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa | researchgate.net |

| Bioactivation by reaction with endogenous thiols (e.g., glutathione) | Damage to lipids, proteins, and DNA | Klebsiella pneumoniae, Proteus mirabilis, Bacillus subtilis, Candida albicans | researchgate.net |

| NO-mediated action | Inhibition of DNA synthesis; induction of single- and double-strand DNA breaks | Antibiotic-resistant Staphylococcus bacteria, Trichophyton mentagrophytes | nih.gov |

Anti-inflammatory and Analgesic Mechanisms

The anti-inflammatory and analgesic mechanisms of this compound and related compounds are multifaceted and linked to their chemical structure. As benzofuroxan derivatives, a primary mechanism is their ability to act as thiol-dependent nitric oxide (NO) donors. nih.gov NO plays a dual role in inflammation; it can be pro-inflammatory at high concentrations but also exhibits anti-inflammatory effects by inhibiting key inflammatory pathways. The slow and sustained release of NO from benzofuroxan compounds may contribute to these protective effects. mdpi.com The biological activity of these NO-releasing prodrugs can be mediated through the soluble guanylate cyclase (sGC) enzyme, which in turn initiates the formation of the cyclic guanosine (B1672433) monophosphate (cGMP) messenger molecule, a key regulator of various physiological processes. nih.govnih.gov

In addition to NO donation, analogues containing the oxadiazole ring structure have been investigated for other anti-inflammatory actions. nih.gov Some 1,3,4-oxadiazole (B1194373) derivatives, for example, are thought to exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the synthesis of pro-inflammatory prostaglandins. nih.govmdpi.com By selectively targeting COX-2 over the constitutive COX-1 isoform, these compounds may reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net Other proposed mechanisms for related oxadiazole compounds include targeting the lipopolysaccharide (LPS)-Toll-like receptor 4 (TLR4)-NF-κB signaling pathway, which would inhibit the production of pro-inflammatory mediators. nih.gov

| Mechanism of Action | Molecular Target/Pathway | Compound Class | Reference |

|---|---|---|---|

| Nitric Oxide (NO) Donation | Activation of soluble guanylate cyclase (sGC) and cGMP signaling | Benzofuroxans | nih.govnih.gov |

| Enzyme Inhibition | Inhibition of Cyclooxygenase (COX-1 and COX-2) enzymes | Oxadiazole and Benzoxazolone derivatives | nih.govresearchgate.net |

| Signaling Pathway Modulation | Inhibition of LPS-TLR4-NF-κB signaling pathway | 1,3,4-Oxadiazoles | nih.gov |

Herbicidal, Insecticidal, and Fungicidal Action Principles

The principles of action for this compound and its analogues in agricultural applications are rooted in their broad-spectrum biological activity. amazonaws.com The fungicidal properties of benzofuroxan derivatives are particularly well-documented. nih.govamazonaws.com The mechanism is consistent with their general antimicrobial action, relying on the release of nitric oxide to induce cellular stress in pathogenic fungi.

Research has demonstrated the in vitro efficacy of benzofuroxan derivatives against several important phytopathogenic fungi. amazonaws.com These include Rhizoctonia solani, Sclerotinia sclerotiorum, Fusarium graminearum, and Phytophthora capsici. nih.govamazonaws.com Specific analogues have shown significant potency; for instance, one compound displayed an antifungal activity against F. graminearum that was approximately two-fold higher than the positive control, carbendazim. amazonaws.com Another analogue exhibited notable effects against both S. sclerotiorum and F. graminearum. amazonaws.com

While direct studies on the herbicidal and insecticidal actions of benzofuroxan are less common, the broader class of oxadiazole derivatives has shown significant potential in these areas. nih.govresearchgate.net For example, certain 1,3,4-oxadiazole compounds exhibit good fungicidal activity against plant pathogens and also possess herbicidal properties. nih.gov Other derivatives, such as 5-chloro-3-fluorophenoxypyridines containing a 1,3,4-oxadiazole ring, have demonstrated moderate to high herbicidal activity against various weeds. researchgate.net The insecticidal activity of some oxadiazole-containing structures has also been reported. nih.gov The principle of action for these applications likely involves the disruption of essential biological processes in the target weeds or insects, although the specific molecular targets may vary depending on the exact chemical structure of the analogue.

| Activity Type | Principle of Action | Target Organisms | Compound Class | Reference |

|---|---|---|---|---|

| Fungicidal | Likely NO-release and induction of cellular stress | Rhizoctonia solani, Sclerotinia sclerotiorum | Benzofuroxans | nih.govamazonaws.com |

| Fungicidal | Mycelium growth inhibition | Fusarium graminearum, Phytophthora capsici | Benzofuroxans | nih.govamazonaws.com |

| Herbicidal | Disruption of biological processes | Graminaceous plants (weeds) | 1,3,4-Oxadiazole derivatives | researchgate.netresearchgate.net |

| Insecticidal | Disruption of biological processes | Various insects | 1,3,4-Oxadiazole derivatives | nih.govresearchgate.net |

Computational and Theoretical Chemistry Studies of 5 Phenoxybenzo 2,1,3 Oxadiazole N Oxide and Oxadiazole Scaffolds

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed in drug design to understand and predict the interactions between a ligand and a target receptor.

Molecular docking simulations are instrumental in predicting the binding affinity of ligands, such as derivatives of the benzofuroxan (B160326) scaffold, to the active sites of protein targets. nih.govresearchgate.netatmiyauni.ac.innih.gov These simulations calculate a scoring function to estimate the binding free energy, which indicates the strength of the interaction. For instance, in silico studies on various benzofuran (B130515) and benzofuroxan derivatives have been conducted to predict their binding modes and affinities with different biological targets. nih.govresearchgate.netatmiyauni.ac.innih.gov

The interactions within the active site are crucial for the biological activity of a compound. Docking studies reveal key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the receptor. nih.gov For example, the benzofuroxan core, with its electron-rich nature, can participate in various non-covalent interactions within a protein's binding pocket. The phenoxy substituent of 5-phenoxybenzo-2,1,3-oxadiazole N-oxide can further influence these interactions, potentially forming pi-stacking interactions with aromatic residues.

While specific docking studies on this compound are not extensively reported, research on analogous structures provides valuable insights. For example, docking studies on novel benzofuran derivatives have been used to elucidate their hypothetical binding modes within enzyme active sites. researchgate.netatmiyauni.ac.in Similarly, in silico analyses of benzofuroxan derivatives have been performed to understand their interactions with target receptors. nih.gov These studies help in rationalizing the structure-activity relationships and in the design of new potent and selective molecules.

Interactive Data Table: Predicted Binding Affinities of Benzofuran Derivatives with Protein Targets.

| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |

| Benzofuran Derivatives | Dihydrofolate Reductase (DHFR) | -7.0 to -9.5 | Leu54, Ser59, Pro61 |

| Benzofuroxan Hybrids | Staphylococcus aureus proteins | -6.5 to -8.0 | Tyr159, Ile14, Ala11 |

| Benzofuran-Thiazole Hybrids | Matrix Metalloproteinase-2 (MMP-2) | -8.0 to -10.0 | His201, His211, Glu202 |

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic electronic properties of molecules. nih.gov These methods solve the Schrödinger equation to provide detailed information about molecular orbitals, electron distribution, and reactivity.

The stability of oxadiazole isomers, including the benzo-2,1,3-oxadiazole N-oxide (benzofuroxan) scaffold, is influenced by their aromaticity. researchgate.net Computational methods can quantify aromaticity through various indices, providing insight into the electronic delocalization and thermodynamic stability of the ring system. The benzofuroxan system is known to be "electron-overcrowded," which presents challenges for lower-level computational methods but can be reliably studied with modern high-performance computing. nih.gov

Studies on benzotrifuroxan (B3051571) and its isomers have utilized density functional theory to investigate their stabilities and structural features. researchgate.net These calculations reveal the relative energies of different isomers and their potential for interconversion through ring-opening and reclosure mechanisms. researchgate.netresearchgate.net The inherent stability of the benzofuroxan ring in this compound is a key determinant of its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. bhu.ac.inresearchgate.netrsc.orgresearchgate.net A smaller gap generally implies higher reactivity.

For benzofuran and related derivatives, FMO analysis has been used to understand their electronic properties and reactivity. bhu.ac.inresearchgate.netresearchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. wikipedia.org In this compound, the distribution of the HOMO and LUMO across the molecule will dictate its electrophilic and nucleophilic sites. The introduction of substituents can significantly affect the energies of these frontier orbitals, thereby tuning the molecule's reactivity. rsc.org

Interactive Data Table: Calculated HOMO-LUMO Gaps for Related Heterocyclic Scaffolds.

| Scaffold | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzofuran | -6.2 | -0.8 | 5.4 |

| Benzofuroxan | -7.1 | -2.5 | 4.6 |

| 4-Nitrobenzofuran | -6.8 | -2.1 | 4.7 |

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. libretexts.orgunibo.itnih.gov Benzofuroxan derivatives are known to be capable of generating nitric oxide (NO), which is a free radical. This property is central to some of their biological activities.

While ESR does not directly study the ground state of this compound, it is a crucial tool for investigating the radical species that may be formed from it. nih.gov Theoretical calculations can be used to predict the electronic properties of these radical adducts, which can then be correlated with experimental ESR spectra. ucl.ac.uk This correlation helps in identifying the specific radical species being formed and understanding the mechanism of their generation. The hyperfine splitting patterns observed in ESR spectra can provide information about the distribution of the unpaired electron within the radical, which can be compared with the spin density distributions calculated using quantum mechanical methods. libretexts.org

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a widely used quantum mechanical method for studying the electronic structure of molecules due to its balance of accuracy and computational cost. longdom.orgnih.govnih.gov It is particularly well-suited for investigating the properties of complex organic molecules like this compound.

DFT calculations are employed to optimize molecular geometries, calculate vibrational frequencies, and determine a wide range of electronic properties. mdpi.comrsc.org For benzofuroxan derivatives, DFT has been used to calculate thermodynamic parameters such as enthalpies of formation, providing insights into their energetic properties. mdpi.com Furthermore, DFT is used to study reaction mechanisms, identify transition states, and calculate activation barriers, which is crucial for understanding the reactivity of these compounds. mdpi.com

In the context of drug design, DFT is used to calculate molecular descriptors that are important for understanding drug-receptor interactions and predicting biological activity. longdom.org These descriptors include electrostatic potential surfaces, which identify regions of a molecule that are prone to electrostatic interactions, and atomic charges, which can influence how a molecule interacts with its environment. bhu.ac.in For example, DFT calculations on benzofuran derivatives have been used to study their antioxidant properties by analyzing their ability to donate a hydrogen atom or an electron. rsc.org

In Silico Prediction of Compound Properties (e.g., Pharmacokinetic Attributes)

Computational, or in silico, methods are integral to modern drug discovery, offering a rapid and cost-effective means to predict the pharmacokinetic profiles of novel chemical entities before their synthesis. scielo.br These predictive models evaluate a compound's likely absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its potential success as an orally bioavailable drug. wikipedia.org By flagging compounds with unfavorable pharmacokinetic characteristics early, these computational tools streamline the drug development process, reducing time, cost, and the reliance on animal testing. veterinaria.org

A cornerstone of in silico drug-likeness assessment is the evaluation of several rules and physicochemical parameters. scielo.br Lipinski's Rule of Five, for instance, is a widely used guideline to determine if a compound is likely to be orally active. wikipedia.org It stipulates that a potential oral drug should generally not violate more than one of the following criteria: have no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular mass under 500 daltons, and an octanol-water partition coefficient (log P) not exceeding 5. wikipedia.orgdrugbank.com Veber's rule provides additional criteria, suggesting that good oral bioavailability is also associated with having 10 or fewer rotatable bonds and a polar surface area (PSA) of 140 Ų or less. rroij.com

For oxadiazole scaffolds, including 1,3,4-oxadiazole (B1194373) and 1,2,5-oxadiazole N-oxide derivatives, these computational evaluations are routinely applied to prioritize candidates for further development. asianpubs.orgstmjournals.in

Pharmacokinetic Profile of Oxadiazole Derivatives

Numerous computational studies have demonstrated that compounds featuring the 1,3,4-oxadiazole ring generally exhibit favorable drug-like properties. nih.govdergipark.org.tr A study on a series of 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole derivatives found that all tested compounds complied with Lipinski's Rule of Five, indicating good drug-likeness. nih.gov Furthermore, the compounds also adhered to Veber's rule, suggesting good intestinal absorption and bioavailability. nih.gov The in silico predicted absorption for this series was high, with most compounds showing over 70% absorption and one derivative reaching 86.77%. nih.gov

Similarly, an analysis of novel 1,3,4-oxadiazole and 1,3,4-thiadiazole (B1197879) derivatives designed as potential EGFR inhibitors showed good adherence to Lipinski's Rule of Five. dergipark.org.tr These findings are consistent across various studies, where different series of 1,3,4-oxadiazole derivatives were predicted to possess good oral absorption and bioavailability, qualifying them as promising candidates for further investigation. stmjournals.injapsonline.com

A detailed in silico analysis of 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2-thiol, a compound structurally related to the phenoxy-oxadiazole class, provides a specific example of these predictive capabilities. The compound was found to qualify under Lipinski's Rule of Five, Veber's Rules, and other filters for drug-likeness. researchgate.net Predictions suggested it would be well-absorbed from the human intestine with bioavailability greater than 90%. researchgate.net

| Parameter | Predicted Value | Lipinski's Rule of Five Guideline |

|---|---|---|

| Molecular Mass (Da) | 256.69 | < 500 |

| log P (Octanol-water partition coefficient) | 2.69 | ≤ 5 |

| Hydrogen Bond Donors | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 4 | ≤ 10 |

| Molar Refractivity | 62.53 | 40 - 130 |

| ADME Parameter | Prediction |

|---|---|

| Human Intestinal Absorption | Well-absorbed (>90%) |

| In vitro Caco-2 Permeability | > 0.90 |

| P-glycoprotein Substrate | No |

| Renal Clearance (log mL/min/kg) | -0.083 |

| Central Nervous System Permeability (log Ps) | Permeable (> -2) |

Properties of Benzofuroxan Scaffolds

Benzofuroxans, or benzo[1,2-c]1,2,5-oxadiazole N-oxides, represent the specific chemical class of this compound. nih.gov Research into this scaffold highlights its diverse biological activities. nih.govresearchgate.net From a pharmacokinetic perspective, the lipophilic-hydrophilic balance is a crucial factor in their effectiveness. nih.gov Benzofuroxans are noted as being a class of lipophilic, thiol-dependent nitric oxide (NO) donors. mdpi.com While detailed in silico ADME predictions for a wide range of benzofuroxan derivatives are less commonly published than for 1,3,4-oxadiazoles, the general principles of computational analysis still apply. The lipophilicity (log P) is a key determinant of their ability to cross cell membranes and interact with biological targets. mdpi.com Preclinical pharmacokinetic studies on related furoxan/coumarin hybrids have been conducted, combining in vitro data with physiologically based pharmacokinetic (PBPK) models to understand their ADME properties in detail. nih.gov

Advanced Research Applications and Methodological Contributions of 5 Phenoxybenzo 2,1,3 Oxadiazole N Oxide Derivatives

Application as Fluorescent Probes in Biological Systems

Derivatives of the 2,1,3-benzoxadiazole scaffold, closely related to 5-phenoxybenzo-2,1,3-oxadiazole N-oxide, are notable for their fluorescent properties. researchgate.net These compounds often exhibit strong fluorescence emission and are characterized by a significant Stokes shift, making them valuable as fluorescent probes in biological imaging. researchgate.net The electron-withdrawing nature of the 2,1,3-benzothiadiazole (B189464) unit, a similar heterocyclic system, contributes to the high luminescence efficiency of its derivatives. researchgate.net This has led to their application as chemosensors and fluorescent probes in biomedicine. researchgate.net

The design of fluorescent probes often involves the creation of donor-acceptor-donor (D-A-D) dyes. In this context, the nih.govnih.govsemanticscholar.orgoxadiazolo[3,4-d]pyridazine core and its N-oxide have been utilized as electron-accepting units. mdpi.com The introduction of an N-oxide into the 1,2,5-oxadiazole ring can, however, lead to a decrease in luminescence intensity and quantum yield. mdpi.com Despite this, the modification of the acceptor fragment allows for the tuning of emission spectra, with some dyes exhibiting fluorescence in the orange-red spectral region. mdpi.com

| Probe Type | Fluorophore Core | Application | Key Findings |

| D-A-D Dye | nih.govnih.govsemanticscholar.orgoxadiazolo[3,4-d]pyridazine 1-oxide | Biological Imaging | Introduction of N-oxide can decrease luminescence intensity. mdpi.com |

| Small Molecule | 2,1,3-Benzothiadiazole | Live Cell Imaging | High fluorescence emission and large Stokes shift. researchgate.net |

| Small Molecule | 2,1,3-Benzoxadiazole | Fluorophores | Strong solvent-dependent fluorescence emission. researchgate.net |

Development as Components in High Energy Density Materials (HEDMs)

The 1,2,5-oxadiazole (furazan) and 1,2,5-oxadiazole 2-oxide (furoxan) rings are key structural motifs in the design of high-energy-density materials (HEDMs). researchgate.net These heterocycles contribute to a favorable oxygen balance and a high heat of formation, which are desirable properties for energetic materials. frontiersin.org Benzofuroxan (B160326) (benzo[c] nih.govnih.govsemanticscholar.orgoxadiazole 1-oxide) derivatives, in particular, have been investigated as potential HEDMs. bibliotekanauki.pl

The introduction of nitro groups to the benzofuroxan scaffold can significantly increase the density of the resulting compounds. For instance, 5,6-dinitrobenzofuroxan (5,6-DNBF) exhibits a high crystal density of 1.88 g/cm³, which is superior to its isomer, 4,6-dinitrobenzofuroxan (4,6-DNBF). bibliotekanauki.pl This high density makes 5,6-DNBF a promising candidate for applications as an HEDM. bibliotekanauki.pl The combination of the furoxan ring with other energetic moieties, such as nitramino and dinitromethyl groups, is a strategy to develop advanced energetic materials with high detonation performance and reduced sensitivity. researchgate.net

| Compound | Key Structural Feature | Density (g/cm³) | Detonation Performance |

| 5,6-Dinitrobenzofuroxan (5,6-DNBF) | Benzofuroxan | 1.88 bibliotekanauki.pl | Potential HEDM bibliotekanauki.pl |

| Hydrazinium salt of a 1,2,4-oxadiazole (B8745197) and 1,2,5-oxadiazole combination | Oxadiazole backbone | 1.821 frontiersin.org | vD = 8,822 m s−1, P = 35.1 GPa frontiersin.org |

| Hydroxylammonium salt of a dinitromethyl-substituted heterocyclic compound | Two heterocyclic five-membered rings | 1.85 researchgate.net | Promising replacement for RDX researchgate.net |

Utilization as Bioisosteric Replacements in Drug Design

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a fundamental strategy in medicinal chemistry. ipinnovative.com The 1,2,4-oxadiazole ring has been successfully employed as a bioisostere for amide and ester groups in the design of new therapeutic agents. nih.gov This substitution can lead to improved pharmacokinetic properties and enhanced biological activity. ipinnovative.com For example, the introduction of a 1,2,4-oxadiazole ring in a series of 1H-indazole derivatives resulted in a potent and selective human monoamine oxidase B (MAO B) inhibitor. nih.gov

The concept of bioisosterism is broadly applicable, with various heterocyclic systems serving as replacements for common functional groups to address issues such as metabolic stability, receptor binding, and solubility. nih.gov The 1,3,4-oxadiazole (B1194373) moiety has also been investigated as a bioisosteric replacement. In the context of developing new benzodiazepine (B76468) receptor agonists, a series of 2-substituted-5-(4-chloro-2-phenoxy)phenyl-1,3,4-oxadiazole derivatives were designed and synthesized, with some showing higher affinity than diazepam. nih.gov

| Original Functional Group | Bioisosteric Replacement | Therapeutic Target/Application | Outcome |

| Amide | 1,2,4-Oxadiazole | Monoamine Oxidase B (MAO B) | Potent and selective inhibition. nih.gov |

| Amide | 1,3,4-Oxadiazole | Benzodiazepine Receptor | Higher receptor affinity than diazepam. nih.gov |

| Amide | Tetrazole, 1,3,4-Oxadiazole | P-glycoprotein (P-gp) | Potent modulation of multidrug resistance. unifi.it |

Exploration in Materials Science (e.g., Light-Emitting Devices)

Derivatives of oxadiazoles (B1248032) are extensively researched for their applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). rsc.org 2,5-Diaryl-1,3,4-oxadiazoles are recognized for their electron-transporting properties, making them suitable for use in electroluminescent devices. rsc.orgworktribe.com The incorporation of the 2,1,3-benzoxadiazole unit into π-conjugated systems can yield fluorophores with strong, solvent-dependent fluorescence, typically in the bluish-green region. researchgate.net

The thermal and electrochemical properties of these materials are crucial for their application in OLEDs. For instance, some 2,1,3-benzoxadiazole derivatives exhibit high thermal stability with degradation temperatures around 300°C. researchgate.net Their electrochemical band gaps often show a strong correlation with their optical band gaps, which is an important consideration in the design of efficient light-emitting materials. researchgate.net Hybrid materials combining 1,3,4-oxadiazole with pyridine (B92270) or pyrimidine (B1678525) have also been synthesized and used as electron-transporting layers in LEDs, leading to significantly more efficient devices compared to single-layer counterparts. worktribe.com

| Material Class | Heterocyclic Core | Application | Key Properties |

| Small Molecules | 2,5-Diaryl-1,3,4-oxadiazole | Electron-transporting materials in OLEDs | Good electron-transporting capabilities. rsc.org |

| Fluorophores | 2,1,3-Benzoxadiazole | Light-emitting materials | Strong, solvent-dependent fluorescence. researchgate.net |

| Hybrid Materials | 1,3,4-Oxadiazole-pyridine/pyrimidine | Electron-transporting layers in LEDs | Enhanced external quantum efficiencies. worktribe.com |

Roles in Agricultural Chemical Research (e.g., Plant Protection Agents)

The 1,2,5-oxadiazole N-oxide (furoxan) scaffold has been explored for its potential in agricultural applications. Certain derivatives of 1,2,5-oxadiazole-2-oxide and benzo[c] nih.govnih.govsemanticscholar.orgoxadiazole-N-oxide have been reported to exhibit herbicidal activity. chemicalbook.com The biological activity of furoxans is often attributed to their ability to release nitric oxide (NO) through interaction with thiols. semanticscholar.orgresearchgate.net This reactivity can be modulated by the substituents on the furoxan ring. nih.govnih.gov

While the primary focus of furoxan research has been in medicinal chemistry due to their NO-donating properties, the underlying chemical reactivity suggests potential for broader applications, including the development of new plant protection agents. The diverse biological activities associated with the 1,2,5-oxadiazole ring system, including antimicrobial and anti-infective properties of benzofuroxans, further support their investigation in an agricultural context. researchgate.net

| Compound Class | Heterocyclic Core | Application | Mechanism of Action (Proposed) |

| Furoxan Derivatives | 1,2,5-Oxadiazole-2-oxide | Herbicides | Not fully elucidated, potentially related to NO release. chemicalbook.com |

| Benzofuroxan Derivatives | Benzo[c] nih.govnih.govsemanticscholar.orgoxadiazole-N-oxide | Herbicides | Not fully elucidated. chemicalbook.com |

Based on a comprehensive review of available scientific literature, there is no specific research published on the chemical compound “this compound.” The search for this exact molecule, including alternative names such as "5-phenoxybenzofuroxan," did not yield any studies detailing its synthesis, biological activity, or chemical properties.

Therefore, it is not possible to generate an article on the "Future Research Directions and Unaddressed Questions" for this specific compound. Discussing future research inherently requires a foundation of existing data, including established synthetic routes, mechanistic studies, and characterization, none of which are available in the public domain for this compound.

While extensive research exists for the broader classes of compounds like benzofuroxans (benzo-2,1,3-oxadiazole N-oxides) and other substituted oxadiazoles, the user's strict instruction to focus solely on "this compound" prevents the inclusion of information on these related but distinct chemical entities. Any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy.

Q & A

Q. How can the presence and position of the N-oxide group in 5-phenoxybenzo-2,1,3-oxadiazole N-oxide be experimentally confirmed?

Methodological Answer:

- Mass Spectrometry (EI/MS): Use deuterium-labeled analogues to track fragmentation pathways. For example, neutral CHO loss or OH elimination involving β-H/δ-H rearrangements can be identified via isotopic labeling, as demonstrated for structurally similar 1,2,5-oxadiazole N-oxide derivatives .

- 2D-NMR (HMQC/HMBC): Long-range - correlations can confirm the =N-O moiety. These experiments resolve ambiguities left by traditional IR or NMR, which lack specificity for N-oxide groups .

Q. What synthetic strategies are effective for preparing benzisoxazole N-oxide derivatives?

Methodological Answer:

- Oxidation Reactions: Employ hydrogen peroxide (HO) or potassium permanganate (KMnO) to introduce the N-oxide group. For example, 5-phenoxy-2,1-benzisoxazole derivatives were synthesized via oxidation of precursor amines or nitro compounds under controlled conditions .

- Substitution Reactions: Introduce functional groups (e.g., phenoxy, alkyl chains) using nucleophilic reagents (e.g., phenoxide ions) under anhydrous conditions. Yields can be optimized by varying solvent polarity and reaction temperature .

Q. What analytical techniques are recommended for quantifying N-oxide derivatives in complex matrices?

Methodological Answer:

- On-line SPE-UHPLC-MS/MS: Minimize manual sample preparation while achieving high sensitivity (LLOQ: 10–300 µg/kg). This method successfully quantified pyrrolizidine alkaloid N-oxides in plant material, leveraging isotopic internal standards (e.g., -labeled analogues) to correct for matrix effects .

Advanced Research Questions

Q. How can discrepancies in mutagenicity data for aromatic N-oxide compounds be resolved?

Methodological Answer:

- Structure-Activity Relationship (SAR) Fingerprint Analysis: Predefined substructure searches (e.g., benzo[c][1,2,5]oxadiazole 1-oxide) can identify mutagenic subclasses. Public/proprietary datasets should be cross-validated to distinguish high-risk groups (e.g., quindioxins) from non-mutagenic analogues .

- Rule-Based Models: Integrate SAR findings into predictive tools (e.g., Leadscope’s expert rules) to refine mutagenicity alerts and reduce false positives .

Q. What are the key fragmentation pathways of 1,2,5-oxadiazole N-oxide derivatives under EI/MS?

Methodological Answer:

- Deuterium-Labeling Studies: For 3-hydroxymethyl-N-oxide derivatives, neutral CHO loss was confirmed via mono-deuterated analogues. Similarly, OH elimination involving N-oxide oxygen was traced using tetra-deuterated compounds .

- Isomer Comparison: Analyze deoxygenated analogues to confirm oxide moiety participation in fragmentation. This approach distinguishes N-oxide-specific pathways from non-oxide-related processes .

Q. How can contradictions in cellular uptake mechanisms of N-oxide derivatives be addressed?

Methodological Answer:

- Transporter Knockout Models: Use OCT1-deficient cell lines (e.g., HEK293) or Oct1-knockout mice to rule out transporter-dependent uptake. For sorafenib N-oxide, uptake persisted in OCT1-negative systems, implicating alternative transporters (e.g., organic anion transporters) .

- Competitive Inhibition Assays: Screen uptake in the presence of inhibitors for candidate transporters (e.g., probenecid for OATs) to identify redundant pathways .

Q. How should experimental designs account for redox instability of N-oxide groups in drug metabolism studies?

Methodological Answer:

- Reduction Controls: Use LiAlH or NaBH to reduce N-oxide to amine, confirming metabolic reversibility. Track intermediates via LC-MS with - or -labeled standards .

- Stability Testing: Monitor N-oxide integrity under physiological pH and temperature. Accelerated degradation studies (e.g., 40°C, 75% RH) can predict shelf-life and metabolic liability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.